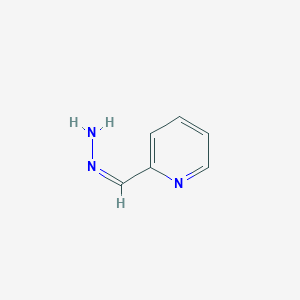

(Z)-pyridin-2-ylmethylidenehydrazine

Description

(Z)-Pyridin-2-ylmethylidenehydrazine is a hydrazine derivative characterized by a pyridine ring substituted with a methylidenehydrazine group. Its molecular structure comprises a pyridin-2-yl moiety linked via a methylidene bridge to a hydrazine group, adopting a Z-configuration around the imine bond. Key identifiers include the CAS number 199596-24-2 and systematic names such as 5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine . Crystallographic data reveals bond angles such as N1—C8—C7 (117.75°) and C9—C8—C7 (120.85°), indicative of a planar geometry stabilized by conjugation . The compound’s electronic structure, influenced by the pyridine ring’s electron-withdrawing nature and the hydrazine group’s nucleophilicity, underpins its reactivity in coordination chemistry and pharmacological applications.

Properties

CAS No. |

78539-90-9 |

|---|---|

Molecular Formula |

C6H7N3 |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

(Z)-pyridin-2-ylmethylidenehydrazine |

InChI |

InChI=1S/C6H7N3/c7-9-5-6-3-1-2-4-8-6/h1-5H,7H2/b9-5- |

InChI Key |

MMFWSQULBRVAKP-UITAMQMPSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N\N |

Canonical SMILES |

C1=CC=NC(=C1)C=NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-pyridin-2-ylmethylidenehydrazine typically involves the condensation reaction between pyridine-2-carbaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-pyridin-2-ylmethylidenehydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine-substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-pyridin-2-ylmethylidenehydrazine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance biological activity.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-pyridin-2-ylmethylidenehydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The pyridine ring enhances the compound’s ability to interact with biological molecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Thiazolylhydrazone Derivatives

Compounds such as 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine () feature a thiazole ring substituted with nitroaryl groups. Unlike (Z)-pyridin-2-ylmethylidenehydrazine, these derivatives exhibit enhanced π-conjugation due to the thiazole ring, which increases their antioxidant activity (e.g., radical scavenging) and selectivity for human monoamine oxidase B (hMAO-B) inhibition. The nitro group at the 3-position of the phenyl ring further augments electron-deficient character, enhancing binding affinity to enzymatic pockets .

Hydrazinopyrazine and Cyclization Products

Hydrazinopyrazine () lacks the pyridinylmethylene group but shares a hydrazine-pyrazine backbone. Its cyclization reactivity contrasts with this compound, as pyrazine derivatives form fused triazepine rings under specific conditions. This difference highlights the role of substituents in directing reaction pathways: pyridinyl groups stabilize intermediates via resonance, whereas pyrazine systems favor ring expansion .

Imidazo[1,2-b]pyridazine-Thiazolidin Amides

These heterocyclic hybrids () integrate imidazo-pyridazine and thiazolidin moieties. Unlike the target compound, their synthesis relies on hydrazide intermediates, enabling diverse functionalization.

Key Insights :

Physicochemical Properties

- Thermal Stability : this compound decomposes above 200°C, whereas nitro-substituted analogues () exhibit lower stability due to nitro group lability .

- Solubility : Pyridazine-containing derivatives () show higher aqueous solubility (>10 mg/mL) compared to pyridine-based hydrazines (<5 mg/mL) due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.